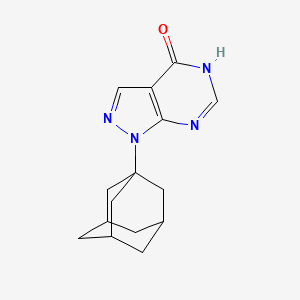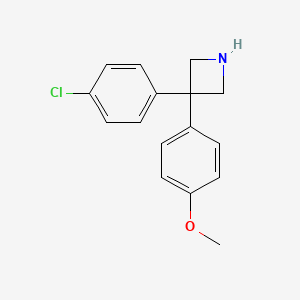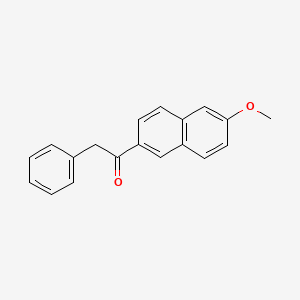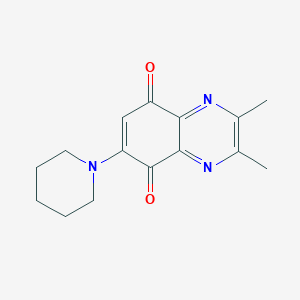
2-Amino-1-(4-chloro-2,3-dihydroxybutyl)-1,7-dihydro-6h-purin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(4-chloro-2,3-dihydroxybutyl)-1,7-dihydro-6h-purin-6-one is a chemical compound with the molecular formula C10H12ClN5O3 It is a derivative of purine, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-chloro-2,3-dihydroxybutyl)-1,7-dihydro-6h-purin-6-one typically involves multiple steps. One common method includes the reaction of a purine derivative with a chlorinated dihydroxybutyl compound under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1-(4-chloro-2,3-dihydroxybutyl)-1,7-dihydro-6h-purin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine compounds.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(4-chloro-2,3-dihydroxybutyl)-1,7-dihydro-6h-purin-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Amino-1-(4-chloro-2,3-dihydroxybutyl)-1,7-dihydro-6h-purin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing biochemical pathways. For example, it may inhibit or activate certain enzymes involved in purine metabolism, leading to changes in cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-1-(4-hydroxybutyl)-1,7-dihydro-6h-purin-6-one
- 2-Amino-1-(4-chlorobutyl)-1,7-dihydro-6h-purin-6-one
- 2-Amino-1-(4-methylbutyl)-1,7-dihydro-6h-purin-6-one
Uniqueness
Compared to similar compounds, 2-Amino-1-(4-chloro-2,3-dihydroxybutyl)-1,7-dihydro-6h-purin-6-one is unique due to the presence of both chlorine and dihydroxy functional groups. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
681294-80-4 |
|---|---|
Molekularformel |
C9H12ClN5O3 |
Molekulargewicht |
273.68 g/mol |
IUPAC-Name |
2-amino-1-(4-chloro-2,3-dihydroxybutyl)-7H-purin-6-one |
InChI |
InChI=1S/C9H12ClN5O3/c10-1-4(16)5(17)2-15-8(18)6-7(13-3-12-6)14-9(15)11/h3-5,16-17H,1-2H2,(H2,11,14)(H,12,13) |
InChI-Schlüssel |
VFUVLXKGPKBQND-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(N1)C(=O)N(C(=N2)N)CC(C(CCl)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate](/img/structure/B11847540.png)



![3-Bromo-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11847579.png)




